molecular formula C12H9F2N B3033786 3',4'-Difluoro[1,1'-biphenyl]-4-amine CAS No. 1184136-90-0

3',4'-Difluoro[1,1'-biphenyl]-4-amine

Cat. No.: B3033786
CAS No.: 1184136-90-0
M. Wt: 205.20
InChI Key: QNQMBXFRFRIHHR-UHFFFAOYSA-N
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Description

Significance of Aromatic Fluorination in Contemporary Organic Chemistry

Organofluorine chemistry, particularly the fluorination of aromatic compounds, is a rapidly expanding field with significant implications for various industries. numberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small atomic size can enhance thermal stability, chemical resistance, and lipophilicity, which improves bioavailability in drug candidates. numberanalytics.comscripps.edunumberanalytics.com

In medicinal chemistry, the replacement of a hydrogen atom with fluorine can block metabolic pathways, increasing the stability and efficacy of a drug. scripps.edunih.gov This strategic substitution is evident in numerous pharmaceuticals, from anticancer agents to antibiotics. researchgate.netalfa-chemistry.com Similarly, in materials science, fluorination is used to create advanced polymers and materials with unique optical and electrical properties, suitable for high-performance applications like electronics and aerospace. numberanalytics.comnumberanalytics.comresearchgate.net The agrochemical industry also utilizes fluorinated compounds to develop more potent and selective pesticides and herbicides. numberanalytics.comresearchgate.net

Overview of Biphenyl (B1667301) Scaffolds as Fundamental Building Blocks in Synthetic Chemistry

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in synthetic chemistry. mdpi.com This structural motif is found in a wide array of natural products, liquid crystals, and biologically active molecules, including numerous therapeutic agents. mdpi.comacs.org The rigidity and planarity of the biphenyl unit provide a stable backbone for constructing complex three-dimensional structures.

The versatility of the biphenyl scaffold allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule. acs.org This adaptability is crucial in drug discovery, where precise interactions with biological targets are necessary. acs.org Furthermore, biphenyl derivatives are integral to materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.com The synthesis of these scaffolds is often achieved through robust and well-established methods, such as transition metal-catalyzed cross-coupling reactions. mdpi.com

Research Context of 3',4'-Difluoro[1,1'-biphenyl]-4-amine within Substituted Biphenyls

This compound (CAS No: 1184136-90-0) emerges as a compound of interest at the intersection of aromatic fluorination and biphenyl chemistry. cleanchemlab.com This molecule combines the advantageous properties of both a fluorinated aromatic system and a biphenyl-amine core structure. The introduction of two fluorine atoms onto one of the phenyl rings significantly modifies the electronic nature of the scaffold, while the amine group provides a reactive site for further chemical transformations.

While extensive research specifically detailing the applications of this compound is still emerging, its structural analogues have been identified as key intermediates in the synthesis of high-value chemical products. For instance, the closely related compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, is a crucial intermediate for producing the fungicide Fluxapyroxad. researchgate.net This highlights the role of fluorinated biphenyl amines as essential building blocks in the agrochemical industry.

The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, which efficiently connects the two aromatic rings. researchgate.net Research into fluorinated biphenyl amines is also driven by their potential use in developing novel pharmaceuticals and materials for organic electronics, where the unique combination of fluorine's electron-withdrawing properties and the biphenyl's structural framework can lead to materials with tailored functionalities. nih.govalfa-chemistry.com

Interactive Data Table: Properties of this compound and a Related Isomer

PropertyThis compound3',4'-Difluoro[1,1'-biphenyl]-2-amine nih.gov
CAS Number 1184136-90-0 cleanchemlab.com873056-62-3
Molecular Formula C₁₂H₉F₂NC₁₂H₉F₂N
Molecular Weight 205.21 g/mol 205.20 g/mol
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 11

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-difluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQMBXFRFRIHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Fluorinated Biphenyl Amines

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods can provide valuable insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. DFT calculations for a molecule like 3',4'-Difluoro[1,1'-biphenyl]-4-amine would typically involve the use of a functional, such as B3LYP, and a basis set to approximate the distribution of electrons in the molecule. The output of these calculations would provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. For instance, in related fluorinated biphenyl (B1667301) compounds, DFT calculations have been used to predict the dihedral angle between the two phenyl rings, which is a critical parameter determining the extent of electronic communication between the rings.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The rotational freedom around the central carbon-carbon bond in biphenyl systems leads to different possible conformations. Ab initio and semi-empirical methods are employed to perform conformational analysis, identifying the most stable conformer(s) and the energy barriers between them. For fluorinated biphenyl amines, the presence of fluorine and amine substituents would influence the conformational preferences due to steric and electronic effects. These calculations would reveal the energy landscape of the molecule as a function of the dihedral angle between the phenyl rings.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Several theoretical tools are used to analyze the distribution of electrons and predict reactivity.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the distribution of the HOMO and LUMO across the biphenyl backbone and the substituents would be analyzed to predict sites of electrophilic and nucleophilic attack.

Natural Bonding Orbital (NBO) Charge Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by partitioning the electron density into atomic charges and bond orbitals. This analysis would reveal the partial charges on each atom of this compound, highlighting the effects of the electronegative fluorine atoms and the electron-donating amine group on the electronic environment of the biphenyl system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the MEP map would show regions of negative potential (in red), typically associated with lone pairs of electrons on the nitrogen and fluorine atoms, which are susceptible to electrophilic attack. Regions of positive potential (in blue), usually found around hydrogen atoms, would indicate sites for nucleophilic attack.

Global Reactivity Parameters (GRPs)

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Calculated as η = (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of modifying the electron cloud.

Electronegativity (χ): The power of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. Calculated as ω = χ² / (2η).

Computational studies on analogous fluorinated anilines suggest that the presence of fluorine atoms, with their strong electron-withdrawing nature, tends to lower both the HOMO and LUMO energy levels. researchgate.net This leads to a higher ionization potential and a generally larger HOMO-LUMO gap, which in turn results in greater chemical hardness and lower reactivity compared to non-fluorinated counterparts. researchgate.net

Interactive Data Table: Illustrative Global Reactivity Parameters of Related Aniline (B41778) Derivatives

The following table presents hypothetical yet representative GRP values for aniline and a fluorinated aniline, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the expected impact of fluorine substitution.

CompoundEHOMO (eV)ELUMO (eV)Ionization Potential (I) (eV)Electron Affinity (A) (eV)Chemical Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
Aniline-5.50-0.255.500.252.632.881.58
3,4-Difluoroaniline-5.85-0.505.850.502.683.181.89

Note: These values are for illustrative purposes to demonstrate the general trends of fluorination and are not the experimentally verified or specifically calculated values for this compound.

The difluoro substitution in the aniline ring of this compound is expected to increase its chemical hardness and electrophilicity index, suggesting a molecule with enhanced stability and a greater propensity to react with nucleophiles compared to unsubstituted 4-aminobiphenyl.

Role of Fluorine in Computational Predictions

The fluorine atoms in this compound play a crucial role in shaping its molecular properties. Computational chemistry provides a powerful lens through which to understand these influences at an electronic and structural level.

Inductive and Mesomeric Effects on Electronic States

The electronic influence of fluorine is a combination of two primary effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the sigma (σ) bonds of the aromatic ring. This effect is distance-dependent and leads to a polarization of the C-F bond, with the fluorine atom bearing a partial negative charge and the attached carbon atom a partial positive charge. This electron withdrawal generally deactivates the aromatic ring towards electrophilic substitution.

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density through resonance is a +M effect. However, the +M effect of fluorine is significantly weaker than its powerful -I effect.

Influence on Pyramidalization of Carbon Centers

Pyramidalization refers to the distortion of a normally planar sp²-hybridized carbon atom out of the plane of its three substituents. In biphenyl systems, the planarity of the molecule is a balance between the stabilizing effect of π-conjugation between the two rings and the destabilizing steric hindrance between ortho substituents.

Fluorine, having a relatively small van der Waals radius, generally imparts less steric hindrance compared to larger halogens like chlorine or bromine. researchgate.net However, the introduction of fluorine can influence the geometry of the biphenyl linkage. Computational studies on fluorinated biphenyls have shown that ortho-fluorine substitution can lead to a slight increase in the dihedral angle between the two phenyl rings to alleviate steric strain. researchgate.net

Non-Covalent Interactions (e.g., F-π Interactions)

Fluorine atoms are known to participate in a variety of non-covalent interactions that can be crucial in determining the solid-state packing of molecules and their interactions with biological targets. In the context of this compound, several types of non-covalent interactions involving fluorine are conceivable:

Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, forming C-H···F or N-H···F interactions. These interactions, while weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice.

Halogen Bonding: Under certain circumstances, where the fluorine atom is attached to a strongly electron-withdrawing group, it can exhibit a region of positive electrostatic potential (a σ-hole) and act as a halogen bond donor. rsc.org

F-π Interactions: These are interactions between a fluorine atom and the π-system of an aromatic ring. The nature of this interaction is complex and can be either attractive or repulsive depending on the electronic nature of the aromatic ring and the substitution pattern.

Computational studies and analyses of crystal structures of fluoroaromatic compounds have demonstrated the importance of these interactions in directing molecular assembly. dntb.gov.ua For this compound, intramolecular F-π interactions between the fluorine atoms and the opposing phenyl ring are possible, which could influence the preferred dihedral angle. In the solid state, intermolecular F-π and hydrogen bonding interactions would likely play a significant role in the crystal packing.

Reaction Mechanisms and Chemoselective Transformations

Mechanistic Pathways of Amine-Involving Reactions

The primary amine group is the principal site of nucleophilic reactivity and a powerful directing group in electrophilic aromatic substitution.

The lone pair of electrons on the nitrogen atom of the 4-amine group makes 3',4'-Difluoro[1,1'-biphenyl]-4-amine a competent nucleophile. It can participate in nucleophilic addition reactions with various electrophilic partners. A common example is the reaction with compounds containing carbon-carbon double bonds (alkenes), which typically proceeds in two steps. The first step involves the nucleophilic attack of the amine on the alkene to form a zwitterionic intermediate. researchgate.net This is followed by an intramolecular proton transfer from the nitrogen to the negatively charged carbon, yielding the final addition product. researchgate.netscribd.com

Similarly, the amine can add to carbonyl compounds like aldehydes and ketones to form hemiaminal intermediates, which can then dehydrate to form imines. The reactivity of the amine in these additions is directly related to its basicity; the electron-withdrawing effect of the 3',4'-difluorophenyl group reduces the basicity of the amine compared to aniline (B41778), thus moderating its nucleophilicity. tandfonline.commdpi.com

The amine group is a potent activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. youtube.com This directing effect stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance. This donation stabilizes the cationic intermediate, known as an arenium ion or σ-complex, that forms during the reaction. libretexts.org

The general mechanism for EAS involves two main steps:

Attack of the electron-rich aromatic ring on a strong electrophile (E+) to form the resonance-stabilized arenium ion. libretexts.org

Loss of a proton (deprotonation) from the carbon atom that formed the new bond, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

Impact of Fluorine on Reaction Selectivity and Rate

The two fluorine atoms on the 3' and 4' positions of the adjacent phenyl ring have a profound impact on the molecule's reactivity through a combination of electronic, through-space, and steric effects.

Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I) through the sigma bond network. tandfonline.comnumberanalytics.com This effect decreases the electron density across the entire molecule. While fluorine also possesses lone pairs that can be donated back to the aromatic ring via a positive mesomeric effect (+M), this effect is relatively weak. libretexts.orgacs.org

This electronic perturbation has several consequences:

Reduced Basicity and Nucleophilicity : The -I effect of the fluorines is transmitted across the biphenyl (B1667301) system, pulling electron density away from the amine group. This reduces the pKa of the amine, making it less basic and a weaker nucleophile compared to a non-fluorinated analogue. tandfonline.commdpi.com

The following table provides Hammett constant values, which quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

SubstituentHammett Constant (σp)Electronic Effect
-NH₂-0.66Strongly Donating
-F+0.06Weakly Withdrawing
-C₆H₅-0.01Weakly Donating

Data sourced from standard physical organic chemistry texts.

Beyond bond-transmitted electronic effects, fluorine can influence reactivity through space. The highly polarized C-F bonds create localized dipole moments that can interact electrostatically with approaching reagents. acs.org This can lead to conformational biases due to electrostatic repulsion or attraction. tandfonline.com For instance, repulsive interactions between the partial negative charge on the fluorine atoms and an electron-rich region of a reactant could influence the preferred trajectory of approach. These through-space interactions can affect the torsional angle between the two phenyl rings, potentially altering the accessibility of reactive sites. tandfonline.com

Steric effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds can hinder reactions. wikipedia.org Fluorine's van der Waals radius is only slightly larger than that of hydrogen, meaning it generally imparts minimal steric hindrance. tandfonline.com

AtomVan der Waals Radius (Å)
Hydrogen (H)1.20
Fluorine (F)1.47

In this compound, the fluorine atoms are located on the distal ring and are not in positions (ortho to the biphenyl bond) where they would significantly impede the rotation of the C-C single bond or block access to the amine-substituted ring. wikipedia.orgresearchgate.net The primary steric factor influencing reactions like EAS on the amine-bearing ring is the bulk of the entire 3',4'-difluorophenyl group. This bulk can create some steric hindrance at the positions ortho to the amine group (positions 3 and 5), potentially slowing the reaction rate compared to a less bulky substituent.

Photochemical and Electrochemical Reaction Pathways

The photochemical and electrochemical behavior of this compound is governed by the interplay of its constituent functional groups: the primary aromatic amine, the biphenyl π-system, and the electron-withdrawing fluorine atoms. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of photochemistry and electrochemistry of related aromatic amines, fluorinated aromatics, and biphenyl compounds.

Photochemical Reaction Pathways

Aromatic amines are known to undergo a variety of photochemical reactions, typically initiated by the absorption of ultraviolet (UV) light. researchgate.netrsc.org For this compound, the primary photochemical processes are expected to involve the lone pair of electrons on the nitrogen atom and the extended π-system of the biphenyl rings.

Upon irradiation with UV light, the molecule can be promoted to an electronically excited state. In this state, it can undergo several transformations:

Photoinduced Electron Transfer (PET): The excited molecule can act as an electron donor. The presence of the amine group, a good electron donor, facilitates this process. In the presence of a suitable electron acceptor, a radical cation of the difluorobiphenyl amine can be formed. beilstein-journals.org This radical cation is a key intermediate that can undergo further reactions.

Homolytic Bond Cleavage: The N-H bond of the primary amine can undergo homolytic cleavage upon photoexcitation, leading to the formation of an aminyl radical and a hydrogen atom. researchgate.net Similarly, though less likely due to the strength of the C-N bond, cleavage of this bond could occur.

Reactions of the Radical Cation: The radical cation formed via PET is highly reactive. It can undergo deprotonation to form a neutral aminyl radical. This radical can then participate in dimerization or other radical coupling reactions. beilstein-journals.org Alternatively, the radical cation can react with nucleophiles present in the reaction medium.

The fluorine substituents on one of the phenyl rings are expected to influence the photochemical reactivity. Fluorine atoms are generally stable on aromatic rings during photochemical reactions. nih.govnih.gov However, in some cases, photosubstitution or defluorination can occur, particularly in the presence of strong nucleophiles or under harsh irradiation conditions. The electron-withdrawing nature of fluorine can also affect the energy levels of the molecule and, consequently, its absorption spectrum and the reactivity of its excited states.

A plausible photochemical degradation pathway could involve the formation of oligomeric or polymeric materials through the coupling of radical intermediates. rsc.org

Electrochemical Reaction Pathways

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the primary amine group. acs.orgresearchgate.net Aromatic amines are readily oxidized at an anode to form a radical cation. rsc.org

Anodic Oxidation: The primary electrochemical process is the one-electron oxidation of the amine to its corresponding radical cation. The potential at which this occurs is influenced by the substituents on the aromatic rings. The electron-withdrawing fluorine atoms would likely make the oxidation slightly more difficult (occur at a more positive potential) compared to an unsubstituted biphenyl amine. researchgate.net

Reactions of the Electrogenerated Radical Cation: The fate of the radical cation depends on the reaction conditions, such as the solvent, electrolyte, and the presence of other nucleophiles. acs.org Common follow-up reactions include:

Dimerization: The radical cations can couple to form various dimeric products. A common pathway for aromatic amines is head-to-tail coupling to form benzidine-type structures. rsc.orgproquest.com

Polymerization: Under certain conditions, extensive polymerization can occur, leading to the formation of a passivating film on the electrode surface. researchgate.net

Reaction with Nucleophiles: If nucleophiles are present in the electrolyte solution, they can attack the radical cation, leading to substituted products.

The biphenyl system provides an extended conjugated system that can stabilize the radical cation. The fluorine substituents, being electron-withdrawing, will influence the electron density distribution in the radical cation and may direct the regioselectivity of coupling reactions. It is also conceivable that under more extreme potentials, reactions involving the biphenyl rings, such as electrochemical coupling to form larger polyaromatic systems, could occur. rsc.orgrsc.org Furthermore, while the C-F bond is generally very stable, electrochemical reduction at very negative potentials could potentially lead to defluorination, although this is a less common pathway for aryl fluorides.

Table 1: Predicted Photochemical and Electrochemical Intermediates and Products

Reaction Type Initiating Step Key Intermediate(s) Potential Product(s) Influencing Factors
Photochemical UV Light AbsorptionExcited State Molecule, Radical Cation, Aminyl RadicalDimerized Products, Polymeric Materials, Substituted AminesPresence of electron acceptors/donors, solvent polarity, presence of nucleophiles
Electrochemical Anodic OxidationRadical CationDimerized Products (e.g., benzidine-type), Polymeric Films, Nucleophilically Substituted ProductsElectrode potential, solvent/electrolyte system, presence of nucleophiles

Table 2: Summary of Expected Reaction Pathways

Pathway Description Key Features
Photoinduced Electron Transfer (PET) The excited molecule donates an electron to an acceptor, forming a radical cation.Initiated by UV light; requires an electron acceptor; leads to reactive radical cation intermediate.
Anodic Oxidation The molecule loses an electron at an anode surface to form a radical cation.Occurs at a specific oxidation potential; influenced by fluorine substituents; can lead to dimerization or polymerization.
Radical Coupling/Dimerization Two radical intermediates (radical cations or aminyl radicals) combine to form a new C-C or C-N bond.Common follow-up reaction in both photochemical and electrochemical pathways; can lead to larger molecules.
Nucleophilic Attack A nucleophile attacks the electron-deficient radical cation.Competes with dimerization; product depends on the nature of the nucleophile.

Crystallographic Analysis and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) Studies

As of the date of this article, no published reports detailing the single-crystal X-ray diffraction analysis of 3',4'-Difluoro[1,1'-biphenyl]-4-amine were identified. This lack of data prevents a definitive determination of its crystallographic parameters.

Determination of Crystal System and Space Group

Without experimental diffraction data, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, for this compound remain unknown.

Experimental Bond Distances and Dihedral Angles

The precise bond distances between atoms and the dihedral angles between the phenyl rings of the biphenyl (B1667301) core are critical parameters that define the molecular conformation in the solid state. This empirical data can only be obtained through experimental structure determination and is therefore not available.

Intermolecular Interactions in the Solid State

The nature and arrangement of intermolecular interactions are key to the supramolecular assembly of molecules in a crystal. While predictions can be made based on the molecular structure, a detailed and accurate description requires crystallographic data.

Hydrogen Bonding Networks (C-H···O, N-H···X)

The presence of an amine group (-NH2) and C-H bonds suggests the potential for hydrogen bonding interactions. Specifically, N-H···F, N-H···N, or C-H···F hydrogen bonds could play a significant role in the crystal packing. However, the existence, geometry, and connectivity of any such networks have not been experimentally verified.

Dipole-Dipole Intermolecular Interactions

The presence of polar C-F and N-H bonds introduces dipole moments in the molecule. These could lead to significant dipole-dipole interactions that influence the crystal structure. A quantitative analysis of these interactions is contingent on knowledge of the precise molecular arrangement in the unit cell.

Cocrystallization and Polymorphism Studies

As of late 2025, a thorough review of published scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the cocrystallization and polymorphism of this compound. While the fields of crystal engineering and solid-state chemistry have extensively investigated the polymorphic behavior and cocrystal formation of many active pharmaceutical ingredients and organic compounds, this particular difluorinated biphenylamine derivative does not appear to have been a subject of such detailed solid-state characterization.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study, as different polymorphs can exhibit varied physicochemical properties. Similarly, cocrystallization, which involves combining a target molecule with a coformer in a specific stoichiometric ratio within a crystal lattice, is a widely used technique to modify properties such as solubility and stability.

Despite the relevance of these studies for compounds with potential applications in materials science and pharmaceutical development, no experimental data regarding different polymorphic forms or cocrystals of this compound has been reported. Consequently, there are no crystallographic data tables detailing unit cell parameters, space groups, or other solid-state structural information to present. The lack of such information in the public domain suggests that this specific area of its material science remains unexplored.

Future research endeavors would be necessary to isolate and characterize potential polymorphs or to screen for and synthesize cocrystals of this compound. Such studies would provide valuable insights into its solid-state behavior and the intermolecular interactions that govern its crystal packing.

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3',4'-Difluoro[1,1'-biphenyl]-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy reveals information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic protons are distributed across two distinct ring systems.

Aniline (B41778) Ring Protons: The protons on the 4-aminophenyl ring (H-2, H-6, and H-3, H-5) typically form an AA'BB' system. The protons ortho to the amine group (H-3, H-5) are shielded and appear upfield, while the protons ortho to the other phenyl ring (H-2, H-6) are deshielded and appear downfield.

Difluorophenyl Ring Protons: The three protons on the 3',4'-difluorophenyl ring (H-2', H-5', H-6') exhibit more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The chemical shifts are influenced by the strong electron-withdrawing nature of the fluorine atoms.

Expected ¹H NMR chemical shifts and coupling constants are detailed in the table below. These values are predictive and can vary based on the solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3, H-56.70 - 6.80d (doublet)JHH ≈ 8.5
H-2, H-67.35 - 7.45d (doublet)JHH ≈ 8.5
H-2'7.40 - 7.50ddd (doublet of doublet of doublets)JHH ≈ 8.4, JHF ≈ 2.0, JHF ≈ 0.5
H-5'7.15 - 7.25m (multiplet)Complex H-H and H-F couplings
H-6'7.30 - 7.40m (multiplet)Complex H-H and H-F couplings
-NH₂3.70 - 4.00br s (broad singlet)N/A

¹³C NMR for Carbon Backbone Analysis (C-F Coupling)

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine coupling (JCF). The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms and is a powerful diagnostic tool.

Direct C-F Coupling (¹JCF): Carbons directly bonded to fluorine (C-3' and C-4') will exhibit very large coupling constants, typically in the range of 240–250 Hz, appearing as doublets.

Two-Bond C-F Coupling (²JCF): Carbons two bonds away from a fluorine atom will show smaller doublet or doublet of doublets splittings (e.g., C-2', C-5').

Three-Bond C-F Coupling (³JCF): Carbons three bonds away will exhibit even smaller couplings.

The amine group strongly influences the chemical shifts of the carbons on the aniline ring, with C-4 (ipso-carbon bearing the amine) and C-1 (ipso-carbon of the biphenyl (B1667301) linkage) being particularly notable.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-4146.0 - 147.0sN/A
C-1128.0 - 129.0t³JCF ≈ 2.0
C-2, C-6128.5 - 129.5sN/A
C-3, C-5115.0 - 116.0sN/A
C-1'137.0 - 138.0dd³JCF ≈ 6.0, ⁴JCF ≈ 3.5
C-2'123.0 - 124.0d³JCF ≈ 4.0
C-3'149.0 - 151.0dd¹JCF ≈ 248, ²JCF ≈ 13.0
C-4'149.5 - 151.5dd¹JCF ≈ 246, ²JCF ≈ 13.5
C-5'117.5 - 118.5d²JCF ≈ 17.0
C-6'119.0 - 120.0d²JCF ≈ 18.0

¹⁹F NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms. Since the two fluorine atoms in this compound are in chemically non-equivalent positions (ortho and meta to the biphenyl linkage), they are expected to produce two distinct signals. These signals will likely appear as doublets due to coupling with each other (³JFF) and will be further split by coupling to nearby protons. Chemical shifts in ¹⁹F NMR are typically referenced to a standard like CFCl₃.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm vs CFCl₃)Predicted Multiplicity
F-3'-137.0 to -139.0dm (doublet of multiplets)
F-4'-139.0 to -141.0dm (doublet of multiplets)

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "molecular fingerprint" by identifying the functional groups present.

Characteristic Amine and Fluorine Vibrations

For this compound, the most prominent features in the FTIR spectrum are the vibrations associated with the primary amine (-NH₂) group and the carbon-fluorine (C-F) bonds.

Amine Vibrations: The primary amine group gives rise to a characteristic pair of sharp-to-medium bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also typically observed around 1600–1650 cm⁻¹.

Fluorine Vibrations: The C-F stretching vibrations in aromatic compounds produce very strong and distinct absorption bands. Due to the two C-F bonds, strong signals are expected in the 1100–1300 cm⁻¹ region of the spectrum. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric N-H StretchPrimary Amine3450 - 3480Medium
Symmetric N-H StretchPrimary Amine3350 - 3380Medium
N-H ScissoringPrimary Amine1610 - 1630Medium-Strong
Aromatic C=C StretchBiphenyl Rings1500 - 1600Medium-Strong
Aromatic C-F StretchAryl Fluoride1250 - 1290Strong
Aromatic C-F StretchAryl Fluoride1100 - 1180Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π → π* transitions within the conjugated biphenyl system. The presence of the amine group, an auxochrome, tends to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The difluoro-substituents may cause minor shifts in the absorption profile. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol.

SolventPredicted λmax (nm)Electronic Transition
Ethanol280 - 290π → π*

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula, thereby confirming the identity of a compound.

The analysis would typically involve identifying the molecular ion peak ([M]⁺) or, more commonly in modern mass spectrometry using soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺). The high resolving power of the instrument allows for the differentiation of this peak from other ions with the same nominal mass but different elemental compositions.

While a detailed experimental fragmentation pattern for this compound has not been documented in the available research, general principles of mass spectrometry suggest likely fragmentation pathways for aromatic amines. libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of the C-C bond adjacent to the C-N bond, is a common fragmentation route for amines. libretexts.org For aromatic amines like aniline and its derivatives, the loss of a hydrogen atom to form the [M-1]⁺ ion is a characteristic fragmentation. miamioh.edu Another typical fragmentation pathway for aromatic compounds involves the loss of small neutral molecules, such as HCN. miamioh.eduyoutube.com

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₂H₉F₂N
Theoretical Monoisotopic Mass~205.0703 Da
Ion Species (ESI-HRMS)[M+H]⁺
Expected m/z of [M+H]⁺~206.0781

Note: The theoretical monoisotopic mass is approximated from the 2-amine isomer due to the absence of specific data for the 4-amine isomer.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides empirical validation of a compound's elemental composition, which can be compared against the theoretical values derived from its molecular formula. This comparison is crucial for confirming the purity and identity of a synthesized compound.

For this compound, with the molecular formula C₁₂H₉F₂N, the theoretical elemental composition can be calculated with high precision. However, specific experimental data from the synthesis and characterization of this compound are not available in the surveyed literature. researchgate.netresearchgate.net Therefore, the following table presents the calculated theoretical percentages for carbon, hydrogen, fluorine, and nitrogen.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured to determine the mass of each element present in the original sample. The percentage composition is then calculated and compared to the theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's proposed structure and purity.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01112144.13270.28
HydrogenH1.00899.0724.42
FluorineF18.998237.99618.52
NitrogenN14.007114.0076.83
Total 205.207 100.00

Applications in Materials Science and Supramolecular Chemistry

Building Blocks for Functional Materials

The modular nature of 3',4'-Difluoro[1,1'-biphenyl]-4-amine, with its distinct functional components, allows for its incorporation into a variety of complex molecular architectures, leading to materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

While direct research specifically employing this compound in OLEDs and LCDs is not extensively documented, its structural motifs are highly relevant to these fields. In OLEDs, hole-transporting materials (HTMs) are crucial for efficient device performance, and materials based on biphenyl (B1667301) and triarylamine derivatives are widely used for this purpose. The amine group in this compound provides a classic structural element for hole transport, and the biphenyl core offers a rigid and conjugated backbone. The fluorine substituents can further enhance the properties of HTMs by influencing their energy levels and thermal stability rsc.orgnih.gov. The development of stable and high-triplet-energy HTMs is particularly important for high-performing phosphorescent OLEDs (PhOLEDs) to prevent exciton quenching nih.gov.

In the realm of LCDs, fluorinated biphenyl derivatives are a cornerstone of modern liquid crystal mixtures. The introduction of fluorine atoms can significantly alter the dielectric anisotropy and other physical properties of the liquid crystal molecules nih.gov. For instance, the strategic placement of fluorine can lead to materials with either positive or negative dielectric anisotropy, a key parameter in the design of different LCD modes researchgate.net. The difluoro-biphenyl structure within this compound suggests its potential as a precursor for novel liquid crystalline materials.

Organic Semiconductors and Molecular Wires

The field of organic electronics relies on the development of novel semiconducting materials with tunable properties. Biphenyl-based molecules are of interest for these applications due to their defined structure and electronic conjugation. Research into biphenyl enamines, which are structurally related to this compound, has shown their potential as p-type organic semiconductors. These materials can be synthesized through straightforward, catalyst-free reactions and exhibit good thermal stability and respectable charge-carrier mobility nih.gov.

The charge transport properties of these biphenyl enamines are influenced by subtle changes in their molecular structure. The table below summarizes the ionization potential and hole mobility data for a series of biphenyl enamines, providing an indication of the performance that could be expected from semiconductors derived from this compound nih.gov.

CompoundSolid-state Ionization Potential (Ip) [eV]Hole Mobility at Zero Field (μ₀) [cm²/Vs]Hole Mobility at 6.4 x 10⁵ V/cm (μ) [cm²/Vs]
BE15.461.1 x 10⁻³1.5 x 10⁻²
BE25.481.2 x 10⁻⁴3.3 x 10⁻³
BE35.282.1 x 10⁻⁴2.0 x 10⁻²
H35.56--
OBDA5.421.1 x 10⁻⁵1.1 x 10⁻⁴

As molecular wires, biphenyl-based structures offer a rigid and conjugated pathway for electron transport aau.dk. The synthesis of oligo(phenylene ethynylene)s, a common class of molecular wires, often involves biphenyl units. The planarity of the biphenyl rings is a key factor in determining the conductivity of these molecular-scale wires aau.dk. The difluoro-biphenyl core of this compound could be a valuable component in the design of new molecular wires with tailored electronic properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The amine functionality of this compound makes it an excellent candidate as an organic linker for the construction of both MOFs and COFs. These porous crystalline materials have garnered significant attention for their applications in gas storage and separation, catalysis, and sensing nih.gov.

In MOFs, amine-functionalized linkers can enhance the affinity for acidic gases like CO2, leading to improved separation performance mdpi.com. The amine groups can also improve the compatibility between the MOF filler and a polymer matrix in mixed-matrix membranes (MMMs) mdpi.com. While MOF UiO-67(Zr) is known to contain biphenyl-4,4′-dicarboxylic acid as a linker, the incorporation of an amine-functionalized and fluorinated biphenyl linker like this compound could lead to MOFs with enhanced gas separation properties mdpi.com.

COFs, which are constructed entirely from organic building blocks, offer a high degree of tunability. Imine-linked COFs, formed through the condensation reaction of amines and aldehydes, are a major class of these materials due to their stability and the availability of precursors nih.gov. The use of nitrogen-rich and fluorinated building blocks is a promising strategy for developing COFs with high CO2 sorption and separation capabilities.

The separation of carbon dioxide from methane is a critical industrial process, particularly in natural gas purification. COFs with tailored pore environments are being actively investigated for this application. A study on a crystalline imine-based COF, synthesized from a triazine node and a fluorinated biphenyl linker (octafluoro-4,4'-biphenyldicarboxaldehyde), provides valuable insights into the potential of COFs derived from this compound nih.gov.

The fluorinated COF, denoted as HHU-COF-2, was incorporated into a Matrimid® polymer to form a mixed-matrix membrane. This membrane exhibited enhanced CO2/CH4 selectivity compared to the pure polymer membrane. The table below summarizes the gas separation performance of this analogous fluorinated biphenyl-based COF membrane nih.gov.

MembraneCO₂ Permeability [Barrer]CH₄ Permeability [Barrer]CO₂/CH₄ Selectivity
Pure Matrimid®6.80.1642
8 wt% HHU-COF-2/Matrimid®--51
24 wt% HHU-COF-2/Matrimid®13.0--

These results suggest that a COF constructed with this compound as the amine linker could also exhibit favorable CO2/CH4 separation properties, owing to the presence of both nitrogen and fluorine atoms which can enhance interactions with CO2.

Supramolecular Assembly and Non-Covalent Interactions

The specific arrangement of functional groups in this compound, namely the amine and fluorine substituents, can direct the formation of ordered supramolecular assemblies through non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions play a crucial role in determining the packing of molecules in the solid state and can be harnessed to create materials with specific functions.

Design of Porous Organic Cages (POCs)

Porous organic cages are discrete, cage-like molecules with an internal void that can be accessed through windows. These materials are synthesized through the self-assembly of organic building blocks via dynamic covalent chemistry, often involving the formation of imine bonds from amine and aldehyde precursors nih.govnih.gov. The rigidity of the building blocks is a critical factor in the formation of shape-persistent cages that maintain their porosity after the removal of solvent guests nih.gov.

The biphenyl core of this compound provides a rigid structural element that is well-suited for the construction of POCs. The amine group allows for its use as a precursor in imine condensation reactions to form the cage framework. While specific examples of POCs synthesized from this compound are not yet reported, the general principles of POC design suggest its potential in this area. The synthesis of POCs often involves the reaction of multifunctional amines with aldehydes, and the geometry of the amine precursor dictates the final cage structure nih.gov. The difunctional nature of this compound could lead to the formation of various cage topologies depending on the co-reactant.

Self-Complementary Stacking and Tunable Crystallinity

The introduction of fluorine atoms into organic molecules like this compound has a profound impact on their solid-state arrangement, influencing aromatic stacking interactions and enabling control over crystallinity. soton.ac.uk Fluorination can alter the self-assembly motif of molecules, sometimes leading to entirely new and unexpected supramolecular architectures compared to their non-fluorinated counterparts. nih.govnih.govscispace.com This modification of spatial conformation can, for example, change a molecule's shape from conical to a flatter, crown-like form, which in turn dictates whether the molecules assemble into spheres or columns. nih.gov

Research has shown that fluorination often enhances the ability of molecules to self-assemble, leading to more stable and robust lattices. nih.govresearchgate.net The beneficial effect of fluorine substitution extends to increased crystallinity, not only in small molecules but also in larger systems like covalent organic frameworks (COFs). researchgate.net This is partly attributed to the specific intermolecular interactions fluorine can participate in, such as C–H⋯F interactions, which play a significant role in the supramolecular organization and can promote a π-stack arrangement that enhances charge carrier mobility. rsc.org The higher stiffness of fluorinated chains compared to their hydrogenated analogs also contributes to more ordered and crystalline structures. fu-berlin.de By systematically changing the number and position of fluorine substituents, it is possible to study and control the preference for different aromatic interaction configurations, allowing for the rational design of crystal assemblies. soton.ac.uk

Hybrid Materials and Supramolecular Alloys from Fluorinated and Non-Fluorinated Building Blocks

A frontier in materials design involves the creation of hybrid materials by combining fluorinated and non-fluorinated building blocks. This approach allows for the generation of materials with tunable properties by leveraging the different characteristics of the components. A notable achievement in this area is the development of "supramolecular alloys," which are crystalline materials composed of a mixture of fluorinated and hydrogenated molecules co-crystallized within the same lattice. nih.govnih.gov

Significant research has been conducted on creating such alloys from porous organic cages (POCs). chemrxiv.orgresearchgate.net In these studies, hybrid imine cages with a tunable degree of fluorination were synthesized. nih.gov Despite the vast difference in reactivity between the fluorinated and non-fluorinated starting materials, it was possible to control the self-assembly process by carefully managing the feed ratio of the components. nih.govresearchgate.net The resulting hybrid materials exhibit unlimited miscibility in the solid state and can be obtained as highly crystalline samples. nih.govchemrxiv.org

This methodology allows for the creation of materials with finely tuned characteristics, as the degree of fluorination can be precisely controlled. researchgate.net Analysis using techniques such as single-crystal X-ray diffraction (XRD) and powder XRD confirms that these mixtures retain their crystal lattice, truly forming alloys. nih.govnih.gov The influence of the fluorinated building blocks is often crucial for achieving high crystallinity; in some systems, the non-fluorinated cage alone could not be crystallized. nih.gov These supramolecular alloys represent a sophisticated method for engineering pore sizes, stability, and crystallinity in advanced materials. nih.gov

Table 1: Properties of Fluorinated and Hybrid Supramolecular Materials

Feature Observation Significance Citations
Crystallinity Fluorinated building blocks often enhance crystallinity. Enables formation of highly ordered materials. nih.gov
Miscibility Fluorinated and hydrogenated cages show unlimited miscibility in the solid state. Allows for the creation of tunable supramolecular alloys. nih.govchemrxiv.org
Control The degree of fluorination can be controlled by the feed ratio of precursors. Provides precise control over material properties. nih.govresearchgate.net
Stability Materials containing a high amount of fluorine often show increased thermal stability. Leads to more robust and durable materials. researchgate.netnih.gov

Research into Fluorine's Impact on Material Properties

The substitution of hydrogen with fluorine imparts a unique set of properties to organic molecules, stemming from the fundamental characteristics of the fluorine atom and the carbon-fluorine bond. These properties are extensively researched to engineer advanced materials.

Rigidity and Chemical Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes significantly to the high thermal and chemical stability of fluorinated compounds. wikipedia.org The bond dissociation energy for a C-F bond is typically very high (around 109 kcal/mol or more), making it resistant to homolytic cleavage. nih.gov This inherent stability is a key reason why fluorinated materials, including polymers and small molecules, are resistant to degradation, ozone, UV radiation, and oxidation. rsc.orgwikipedia.orgnih.gov

In addition to bond strength, fluorine substitution can increase the conformational rigidity of a molecule. For instance, in biphenyl systems, the introduction of fluorine atoms at the 2 and 2' positions increases the torsion angle between the two aromatic rings. researchgate.net This steric effect hinders free rotation around the central carbon-carbon bond, leading to a more rigid molecular structure. This increased rigidity can influence crystal packing and the bulk properties of the material.

Electron-Poor Nature and Low Polarizability

Fluorine is the most electronegative element, and as a result, it has a powerful electron-withdrawing inductive effect. mdpi.com When attached to an aromatic ring, fluorine atoms decrease the electron density of the π-system. rsc.orgnih.gov This has two main consequences: it can reduce the aromaticity of the ring and make the molecule "electron-poor". nih.govacs.org This altered electronic character influences how the molecule interacts with its neighbors, affecting its assembly and electronic properties.

Furthermore, the fluorine atom is characterized by its low polarizability. mdpi.comnih.gov This means its electron cloud is not easily distorted by an external electric field. This property contributes to the weak intermolecular dispersion interactions often observed in fluorinated materials. nih.gov The combination of a strong dipole moment due to the C-F bond and low polarizability is a unique feature of fluorinated compounds that differentiates them from other halogenated molecules.

Intermolecular Dispersion Interactions

While the low polarizability of fluorine leads to weak dispersion forces on a per-atom basis, the cumulative effect of these interactions, along with other non-covalent forces, is crucial for determining the structure of molecular crystals. nih.govmdpi.com The study of fluorinated systems reveals a complex interplay of forces. Symmetry-adapted perturbation theory (SAPT) analyses have shown that for many fluorinated dimers, the primary stabilizing forces are a combination of dispersion and electrostatics, which compete with exchange repulsion to define the final geometry. nih.govresearchgate.net

In the solid state, interactions involving fluorine, such as weak F···F and C–H···F contacts, are frequently observed and play a role in the stability and growth of crystals. rsc.orgmdpi.comnih.gov Though individually weak, the cumulative effect of these interactions can be significant and structure-directing. ed.ac.uk The ability of fluorine to participate in a versatile range of non-covalent interactions, acting as both an electron donor and acceptor, allows for the fine-tuning of crystal packing and, consequently, the physical properties of the material. mdpi.com

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) Studies

The electrochemical oxidation of aromatic amines, such as 4-aminobiphenyl, typically involves the initial removal of an electron from the nitrogen atom to form a radical cation. ntu.edu.tw This process is often followed by subsequent chemical reactions, leading to the formation of various products. nih.govutexas.edu The potential at which this oxidation occurs is a key parameter determined by the molecular structure.

For 4-aminobiphenyl, the oxidation process has been studied, revealing its susceptibility to electrochemical transformation. nih.gov The introduction of two fluorine atoms to the second phenyl ring, as in 3',4'-Difluoro[1,1'-biphenyl]-4-amine, is expected to significantly impact its redox potential. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group. researchgate.net This electron-withdrawing effect reduces the electron density on the biphenyl (B1667301) system and, consequently, on the amine group. As a result, the oxidation of the amine group becomes more difficult, shifting the oxidation potential to more positive values compared to the unsubstituted 4-aminobiphenyl.

Table 1: Predicted Redox Potentials of 4-Aminobiphenyl and its Fluorinated Derivative

CompoundPredicted First Oxidation Potential (V vs. reference electrode)Predicted Reversibility
4-AminobiphenylEIrreversible/Quasi-reversible
This compound> ELikely Irreversible

Note: 'E' represents the typical oxidation potential for 4-aminobiphenyl. The exact values are dependent on experimental conditions. The reversibility is predicted based on the known reactivity of aromatic amine radical cations.

The presence of fluorine atoms can significantly modulate the electron-transporting properties of organic molecules. In the context of materials science, particularly for applications in organic electronics, the ability of a molecule to accept and transport electrons is crucial. The electron-withdrawing nature of fluorine atoms lowers the energy levels of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A lower LUMO energy level generally facilitates electron injection and transport. Therefore, the difluoro-substitution in this compound is anticipated to enhance its electron-transporting capabilities compared to 4-aminobiphenyl. This property makes such fluorinated compounds potential candidates for use as n-type materials in organic electronic devices.

Mechanisms of Electrochemical Processes

The electrochemical oxidation of aromatic amines often proceeds through a complex sequence of steps. For 4-aminobiphenyl, the initial one-electron oxidation leads to the formation of a radical cation. nih.gov This highly reactive intermediate can undergo several follow-up reactions. utexas.edu

One common pathway is the coupling of two radical cations to form a dimer, such as a benzidine-type structure. ntu.edu.tw This dimerization can occur through head-to-tail or tail-to-tail coupling of the biphenyl rings. The resulting dimer is often more easily oxidized than the parent monomer, leading to further electrochemical and chemical reactions. ntu.edu.tw

The presence of fluorine atoms in this compound will influence this mechanistic pathway. The electron-withdrawing fluorine atoms can affect the spin density distribution in the radical cation, potentially altering the preferred sites for coupling. Furthermore, the steric hindrance introduced by the fluorine atoms might also play a role in the kinetics of the dimerization reaction.

Table 2: Potential Electrochemical Oxidation Products of this compound

Product TypeGeneral StructureFormation Pathway
Dimer(F2-C12H7-NH-NH-C12H7-F2) or (F2-C12H7-NH-C6H4-C6H4-NH-C12H7-F2)Coupling of two radical cations
Polymer[-C12H7(F2)-NH-]nElectropolymerization
Oxidation ProductsQuinone-imine or other oxidized speciesFurther oxidation of radical cation or subsequent products

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial and academic demand for fluorinated biphenyls necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Future research into the synthesis of 3',4'-Difluoro[1,1'-biphenyl]-4-amine should prioritize the principles of green chemistry. worktribe.comnih.gov A primary avenue of exploration involves refining existing cross-coupling methodologies, such as the Suzuki-Miyaura coupling, which is often used for creating the biphenyl (B1667301) linkage. researchgate.net Research efforts could focus on designing highly active catalyst systems, potentially utilizing pincer ligands or nanoparticle-based catalysts, to significantly lower palladium loading, thereby reducing costs and environmental impact. researchgate.net

Another promising direction is the exploration of catalytic C-H activation/functionalization reactions. This approach would ideally bypass the need for pre-functionalized starting materials like boronic acids or organohalides, thus improving atom economy and reducing waste streams. Investigating alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), could also lead to faster, more efficient, and solvent-minimized synthetic protocols.

Furthermore, the development of continuous flow processes for the synthesis of this compound offers advantages in safety, scalability, and process control. Integrating enzymatic catalysis or biocatalysis presents a frontier for enhancing sustainability, potentially enabling reactions under mild, aqueous conditions. bio4matpro.de The overarching goal is to create a synthetic pathway that is economical, safe, and has a minimal environmental footprint, as summarized in the table below.

Table 1: Proposed Sustainable Synthesis Strategies
StrategyKey ObjectivePotential AdvantagesRelevant Precedent/Concept
Low-Loading CatalysisReduce noble metal usage (e.g., Pd) in cross-coupling reactions.Lower cost, reduced metal contamination in product, less environmental impact.Suzuki-Miyaura coupling with catalyst loading as low as 0.04 mol%. researchgate.net
C-H ActivationDirectly couple aromatic rings without pre-functionalization.Higher atom economy, fewer synthetic steps, reduced waste.Advances in Pd-catalyzed C-H functionalization of heterocycles. nih.gov
Flow ChemistryTransition from batch to continuous manufacturing.Enhanced safety, improved heat/mass transfer, easier scalability, better reproducibility.General adoption in fine chemical and pharmaceutical synthesis.
Green SolventsReplace hazardous organic solvents.Reduced environmental impact and worker exposure.Use of liquid CO2 or recyclable aqueous mixtures in photochemical reactions. worktribe.com
Enzymatic CatalysisUtilize biocatalysts for specific transformations.High selectivity, mild reaction conditions (pH, temp), biodegradable catalysts.Alternative routes for sustainable diamines using enzymatic processes. bio4matpro.de

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery of new applications for this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to gain deep insights into the compound's structural and electronic characteristics. researchgate.net Future research should leverage these methods to build predictive models for designing novel molecules with tailored functionalities.

Advanced computational studies could focus on:

Predicting Optoelectronic Properties: Modeling the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for a library of virtual derivatives. researchgate.net This would enable the pre-synthesis screening of candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Simulating Reaction Pathways: Using methods like the Artificial Force Induced Reaction (AFIR) to explore and predict novel, efficient synthetic routes or to understand the mechanisms of potential side reactions. researchgate.netnih.govnih.gov

Modeling Intermolecular Interactions: Simulating how molecules of this compound interact with each other and with other species. This is crucial for predicting crystal packing, self-assembly behavior, and binding affinities in biological or materials science contexts. researchgate.net

These computational approaches allow for a rational, "design-before-synthesis" strategy, saving significant time and resources in the laboratory.

Table 2: Key Parameters for Computational Modeling
Computational MethodPredicted PropertyPotential Application AreaExample from Literature
Density Functional Theory (DFT)Geometrical parameters (bond lengths, angles)Structural confirmation, reactivity predictionGround state molecular geometry calculation. researchgate.net
DFT / TD-DFTHOMO-LUMO energies, electronic absorption spectraScreening for organic electronics, photocatalysisCalculation of electronic properties and spectra. researchgate.netresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Nature of non-covalent interactions (e.g., C-H···F)Predicting self-assembly and crystal engineeringAnalysis of intermolecular contacts. nih.gov
Molecular Dynamics (MD)Conformational dynamics, solvent effectsUnderstanding behavior in solution, membrane permeabilityGeneral use for simulating molecular motion.
Artificial Force Induced Reaction (AFIR)Reaction pathway discoveryDesigning novel synthetic routesDiscovery of a three-component reaction for difluoroglycine derivatives. researchgate.netnih.gov

Exploration of Compound's Role in Catalyst Development

The unique electronic profile of this compound—conferred by the electron-donating amine group and the electron-withdrawing fluorine atoms—makes it an intriguing scaffold for the development of novel catalysts.

Unexplored avenues in this area include:

Ligand Development for Transition Metal Catalysis: The amine group can serve as a coordination site for transition metals. The compound could be used as a ligand, or be derivatized into more complex ligand structures (e.g., bidentate or pincer ligands), for catalysts used in cross-coupling, hydrogenation, or amination reactions. The fluorine substituents can be used to fine-tune the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity.

Organocatalysis: The amine moiety itself can act as a Brønsted or Lewis base, making the compound a potential organocatalyst for various transformations. Derivatives with modified amine groups could be explored for asymmetric catalysis.

Photoredox Catalysis: Incorporating the 3',4'-difluorobiphenyl-4-amine structure into a larger donor-acceptor (D-A) molecule could yield novel, metal-free organic photoredox catalysts. researchgate.net The twisted intramolecular charge transfer (TICT) properties, which can be influenced by the fluorine atoms, are critical for designing highly reducing or oxidizing excited states. researchgate.net

Research in this domain would expand the utility of this compound from a mere building block to a functional component in catalytic systems.

Investigation of Self-Assembly Processes for Complex Supramolecular Architectures

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. This compound possesses multiple functional groups capable of directing self-assembly: the amine group for hydrogen bonding and the C-F bonds for weaker C-H···F interactions and halogen bonding. nih.gov

Future research should systematically investigate how these interactions can be harnessed to create ordered, functional materials. Key research questions include:

Can this molecule form stable, one-dimensional chains or two-dimensional sheets in the solid state through a combination of N-H···N and C-H···F hydrogen bonds? nih.gov

How does the dihedral angle between the two phenyl rings influence crystal packing and the formation of supramolecular synthons?

Can derivatives of the molecule be designed to form liquid crystalline phases or organogels?

By understanding and controlling these self-assembly processes, it may be possible to construct complex architectures with applications in sensing, molecular electronics, and porous materials. The interplay of strong hydrogen bonds from the amine and weaker, directional interactions from the C-F groups provides a rich landscape for crystal engineering. nih.govnih.gov

Table 3: Potential Non-Covalent Interactions in Self-Assembly
Interaction TypeParticipating GroupsPotential Role in Architecture
Hydrogen Bond (Strong)N-H (donor) and N (acceptor)Formation of primary structural motifs like chains or dimers.
Hydrogen Bond (Weak)N-H (donor) and F-C (acceptor)Cross-linking of primary motifs, stabilization of 3D structures.
Hydrogen Bond (Weak)C-H (donor) and F-C (acceptor)Directional control over packing, formation of specific synthons. nih.gov
π-π StackingBiphenyl aromatic ringsStabilization through stacking of aromatic systems, influencing electronic properties.
Halogen-Halogen InteractionF···F contactsCan contribute to overall packing and stability of the crystal lattice. nih.gov

Tailoring Derivatives for Specific Academic Applications in Emerging Technologies

The true potential of this compound lies in its use as a versatile scaffold for creating derivatives with specialized functions for emerging technologies. By chemically modifying the amine group or further substituting the biphenyl rings, a wide array of novel compounds can be accessed.

Potential areas for academic exploration include:

Anion-Exchange Membranes (AEMs): The biphenyl backbone is a robust platform for polymers. Functionalizing the amine group with quaternary ammonium (B1175870) cations could lead to the development of novel poly(biphenyl)-based AEMs for use in water electrolysis or fuel cells. mdpi.com The fluorine atoms may enhance the chemical and thermal stability of the polymer backbone.

Organic Electronics: Acylation or arylation of the amine group can be used to synthesize molecules with tailored photophysical properties. These derivatives could be investigated as host materials, emitters, or hole-transport materials in OLEDs.

Bioactive Compound Scaffolds: The difluorobiphenyl amine structure can serve as a key building block in medicinal chemistry. chemrxiv.org Derivatization could lead to libraries of compounds for screening as potential therapeutic agents, where the fluorine atoms can improve metabolic stability or binding affinity. nih.gov For example, it could be a precursor for creating novel gem-difluoro olefins, which are important in drug development. nih.gov

This targeted derivatization approach allows the fundamental properties of the parent compound to be tuned for highly specific, high-value academic and technological applications.

Table 4: Potential Derivatives and Target Applications
Derivative ClassModification StrategyTarget ApplicationRationale
Poly(biphenyl ammonium)sPolymerization and quaternization of the amine group.Anion-Exchange Membranes (AEMs) for water electrolysis. mdpi.comRobust aromatic backbone with stable cationic groups for ion conduction.
TriarylaminesN-arylation of the amine group with carbazole, phenothiazine, etc.Hole-Transport Materials (HTMs) in OLEDs and Perovskite Solar Cells.Creates extended π-conjugated systems with suitable energy levels for charge transport.
Amides and UreasAcylation of the amine group with various carboxylic or isocyanic acids.Bioactive molecules, organogelators.Introduces hydrogen bonding sites for biological interactions or supramolecular gel formation. nih.gov
Schiff BasesCondensation of the amine with aldehydes.Fluorescent sensors, liquid crystals.Creates an imine linkage that can enhance conjugation and introduce responsiveness to stimuli (e.g., pH, metal ions).

Q & A

Q. What are the optimal conditions for scaling up fluorinated biphenyl amine synthesis?

  • Recommendations :
  • Use continuous-flow reactors to improve heat/mass transfer for exothermic reactions.
  • Replace manual flash chromatography with automated systems (e.g., Biotage Isolera) for reproducibility .
  • Monitor reaction progress via in-situ FTIR or Raman spectroscopy .

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3',4'-Difluoro[1,1'-biphenyl]-4-amine
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